1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione
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Overview
Description
The compound “1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione” is a complex organic molecule. Compounds of this nature are often synthesized for specific applications in medicinal chemistry, materials science, or as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of functional groups. The synthetic route may involve:
Formation of the pyrido[3,4-d]pyridazin ring: This could be achieved through a series of cyclization reactions.
Introduction of the difluoromethyl group: This might involve the use of difluoromethylating agents.
Formation of the spiro[5.5]undecane structure: This could be synthesized through spirocyclization reactions.
Coupling reactions: To attach the various functional groups and linkers, coupling reactions such as Suzuki or Heck reactions might be employed.
Industrial Production Methods
Industrial production would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of automated synthesizers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or piperidine rings.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Various substitution reactions could occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound could be used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Drug development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it has bioactive properties.
Medicine
Therapeutic applications: If the compound exhibits biological activity, it could be developed into a drug for treating specific diseases.
Industry
Materials science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-[3-(difluoromethyl)-2-methylphenyl]ethylamine: A simpler analog that might share some chemical properties.
Pyrido[3,4-d]pyridazin derivatives: Other compounds with similar ring structures.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C51H64F2N10O4 |
---|---|
Molecular Weight |
919.1 g/mol |
IUPAC Name |
1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C51H64F2N10O4/c1-32-8-9-38(28-43(32)63-21-14-45(64)56-50(63)67)49(66)61-22-17-51(18-23-61)15-10-36(11-16-51)31-59-19-12-37(13-20-59)48(65)62-26-24-60(25-27-62)44-29-41-42(30-54-44)35(4)57-58-47(41)55-34(3)39-6-5-7-40(33(39)2)46(52)53/h5-9,28-30,34,36-37,46H,10-27,31H2,1-4H3,(H,55,58)(H,56,64,67)/t34-/m1/s1 |
InChI Key |
GFCVCRNMILTDSA-UUWRZZSWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)CN4CCC(CC4)C(=O)N5CCN(CC5)C6=NC=C7C(=NN=C(C7=C6)N[C@H](C)C8=C(C(=CC=C8)C(F)F)C)C)CC2)N9CCC(=O)NC9=O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)CN4CCC(CC4)C(=O)N5CCN(CC5)C6=NC=C7C(=NN=C(C7=C6)NC(C)C8=C(C(=CC=C8)C(F)F)C)C)CC2)N9CCC(=O)NC9=O |
Origin of Product |
United States |
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